BMS-777607 - 1025720-94-8

BMS-777607

Catalog Number: EVT-287535
CAS Number: 1025720-94-8
Molecular Formula: C25H19ClF2N4O4
Molecular Weight: 512.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-777607 is a synthetic small molecule that functions as a potent inhibitor of several receptor tyrosine kinases (RTKs), most notably those belonging to the Met kinase superfamily. [] It exhibits high selectivity for these kinases, effectively blocking their activation and downstream signaling pathways. [] In scientific research, BMS-777607 is primarily employed as a tool to investigate the biological functions and therapeutic potential of specific RTKs in various disease models.

Source and Classification

BMS 777607 is classified as a small-molecule inhibitor targeting the MET family of receptor tyrosine kinases, including RON, MET, Tyro-3, and AXL. It is primarily recognized for its role in cancer therapy and is currently undergoing clinical trials for the treatment of various advanced cancers (Clinical Trials ID: NCT01721148) . The compound is an ATP-competitive inhibitor that exhibits potent anti-cancer activities by disrupting signaling pathways critical for tumor growth and metastasis .

Synthesis Analysis

The synthesis of BMS 777607 involves several steps that ensure the compound's potency and selectivity. While specific synthetic pathways are not detailed in the available literature, it is noted that the compound can be synthesized to yield high purity suitable for biological testing. The solubility of BMS 777607 in dimethyl sulfoxide exceeds 10 mM, indicating its potential for use in various in vitro assays .

Molecular Structure Analysis

BMS 777607's molecular structure features a core that allows for selective binding to the ATP-binding site of receptor tyrosine kinases. The compound has been characterized by its half-maximal inhibitory concentrations (IC50) against various targets:

  • MET: 3.9 nmol/L
  • RON: 1.8 nmol/L
  • Tyro-3: 4.3 nmol/L
  • AXL: 1.1 nmol/L
    Additionally, it inhibits other kinases such as Mer and Aurora B with IC50 values of 14 nmol/L and 78 nmol/L respectively . This multi-targeting ability highlights its potential effectiveness in treating cancers that exhibit heterogeneous receptor expression.
Chemical Reactions Analysis

BMS 777607 participates in several chemical reactions primarily involving phosphorylation processes. Its mechanism includes the inhibition of auto-phosphorylation of c-MET and other receptor tyrosine kinases, leading to downstream effects on cell proliferation and survival . In vitro studies have demonstrated that treatment with BMS 777607 results in decreased phosphorylation levels of target kinases without triggering compensatory activation of alternative pathways .

Physical and Chemical Properties Analysis

BMS 777607 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM.
  • Stability: Stable under standard laboratory conditions but should be stored at -20 °C for long-term use.
    These properties facilitate its use in both laboratory settings and potential clinical applications.
Applications

BMS 777607 has diverse applications in cancer research and therapy:

  • Cancer Treatment: Currently under investigation for its efficacy against advanced cancers such as breast cancer and pancreatic cancer. Clinical trials are assessing its safety and effectiveness as a monotherapy and in combination with other agents like mTOR inhibitors .
  • Research Tool: Used to study the role of receptor tyrosine kinases in tumor biology and resistance mechanisms.
  • Combination Therapy: Preliminary studies suggest enhanced anti-tumor effects when combined with immune checkpoint inhibitors like anti-PD-1 antibodies, indicating potential for synergistic treatment strategies .
Introduction to BMS-777607 as a Multitargeted Tyrosine Kinase Inhibitor

Role of Receptor Tyrosine Kinases in Oncogenic Signaling Pathways

Receptor tyrosine kinases (RTKs) are transmembrane proteins that regulate critical cellular processes, including proliferation, survival, migration, and metabolism. Dysregulation of RTKs—through overexpression, mutation, or aberrant activation—drives tumorigenesis and metastatic progression in diverse cancers. The TAM family (TYRO3, AXL, MER) and MET/RON family constitute key RTK subgroups implicated in oncogenesis. These receptors share structural homology, featuring two immunoglobulin-like domains and two fibronectin type III repeats in their extracellular regions, a transmembrane helix, and a conserved intracellular tyrosine kinase domain [6] [9]. Ligand-mediated activation (e.g., by Gas6 or hepatocyte growth factor) induces receptor dimerization, autophosphorylation, and recruitment of downstream effectors, ultimately activating PI3K/AKT, RAS/RAF/MEK/ERK, JAK/STAT, and PLCγ/PKC pathways. These signaling cascades promote tumor cell survival, epithelial-mesenchymal transition (EMT), angiogenesis, and immune evasion [3] [6] [9].

Table 1: Key Oncogenic RTK Families Targeted by BMS-777607

RTK FamilyCore MembersPrimary LigandsDownstream PathwaysOncogenic Roles
TAMAXL, TYRO3, MERGas6, Protein SPI3K/AKT, JAK/STATMetastasis, Drug Resistance, Immune Suppression
MET/RONMET, RONHGF, MSPRAS/RAF/MEK/ERKInvasive Growth, Angiogenesis, EMT

Rationale for Targeting AXL, MET, RON, and Tyro3 in Cancer Therapeutics

AXL overexpression correlates with poor prognosis and therapeutic resistance in breast, lung, and pancreatic cancers. It drives EMT through SNAIL/SLUG upregulation, enhances metastatic dissemination via Rho GTPase activation, and suppresses antitumor immunity by promoting PD-L1 expression and macrophage M2 polarization [2] [6] [9]. MET activation accelerates tumor invasion by stimulating matrix metalloproteinases and induces angiogenesis through VEGF upregulation. RON and TYRO3 similarly contribute to chemoresistance; RON amplification activates survival pathways like NF-κB, while TYRO3 regulates DNA repair machinery [3] [6] [8]. Critically, cross-talk between these kinases enables compensatory signaling. For example, MET inhibition upregulates AXL in NSCLC, maintaining PI3K/AKT survival signaling [9]. Simultaneous targeting of AXL/MET/RON/TYRO3 with a single agent like BMS-777607 circumvents this resistance mechanism and amplifies antitumor efficacy [2] [7].

Discovery and Development of BMS-777607 as a Selective Small Molecule Inhibitor

BMS-777607 (molecular formula: C₂₅H₁₉ClF₂N₄O₄; molecular weight: 512.89 g/mol) is an ATP-competitive type II kinase inhibitor derived from optimization of 4-ethoxy-6-aminopyrimidine scaffolds. Structural modifications enhanced selectivity against MET-superfamily kinases while minimizing off-target effects. The compound binds the kinase hinge region via hydrogen bonding between its pyrimidine nitrogen and Cys1096 (MET) or Tyr754 (AXL). The 3-fluorophenyl group extends into a hydrophobic pocket, stabilizing the inactive kinase conformation [4] [7] [10].

Table 2: Kinase Inhibition Profile of BMS-777607

Target KinaseIC₅₀ (nM)Cellular Assay ModelSelectivity vs. Off-target Kinases
AXL1.1U118MG Glioma Cells>500-fold vs. VEGFR2, TrkA/B
MET3.9GTL-16 Gastric Cancer Cells>500-fold vs. FGFR, PDGFR
RON1.8DU145 Prostate Cancer Cells40-fold vs. Lck
TYRO34.3HEK293 Transfectants>500-fold vs. Src, Abl
MER14.0THP-1 Monocytic Cells>100-fold vs. EGFR

BMS-777607 exhibits >40-fold selectivity for MET-superfamily kinases versus VEGFR-2, TrkA/B, and Lck, and >500-fold selectivity against 200+ other kinases. In cellular assays, it inhibits MET phosphorylation (IC₅₀ = 20 nM in GTL-16 cells) and HGF-induced scattering (IC₅₀ < 100 nM in prostate cancer models) [7] [10]. Preclinical studies validated its efficacy in MET-driven models (GTL-16 gastric cancer xenografts) and AXL-dependent tumors (triple-negative breast cancer), establishing its rationale for clinical investigation in solid malignancies [4] [7].

Properties

CAS Number

1025720-94-8

Product Name

BMS 777607

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide

Molecular Formula

C25H19ClF2N4O4

Molecular Weight

512.9 g/mol

InChI

InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33)

InChI Key

VNBRGSXVFBYQNN-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F

Solubility

Soluble in DMSO at 40mg / mL, not soluble in water, not soluble in ethanol.

Synonyms

BMS 777607
BMS-777607
BMS777607
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.